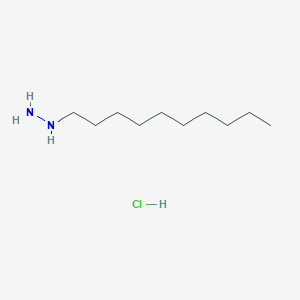![molecular formula C14H23NO3 B13515774 tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate: is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a tert-butyl group, a carbamate group, and a bicyclo[2.2.2]octane ring system, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize impurities. Industrial production may also incorporate advanced purification methods, such as recrystallization and distillation, to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate: A structurally similar compound with a different substitution pattern on the bicyclic ring.
rac-tert-butyl N-[(1R,2S,4S)-6-oxobicyclo[2.2.2]octan-2-yl]carbamate: Another related compound with a different stereochemistry.
Uniqueness
tert-butyl N-{2-methyl-5-oxobicyclo[222]octan-2-yl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl and carbamate groups
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-5-oxo-2-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(4)8-9-5-6-10(14)7-11(9)16/h9-10H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
OAWCEWROXCEWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1CC2=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
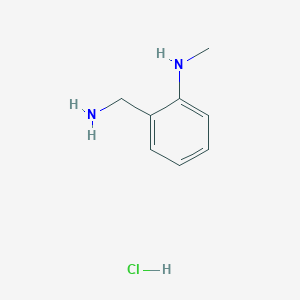
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
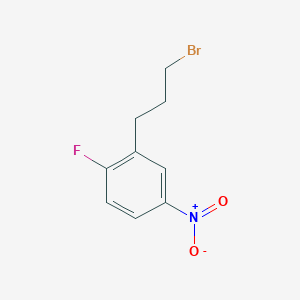
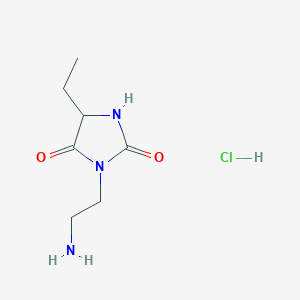
![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
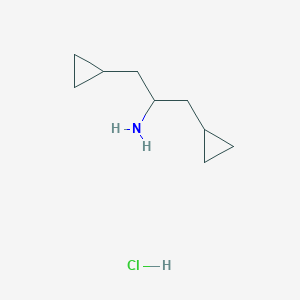
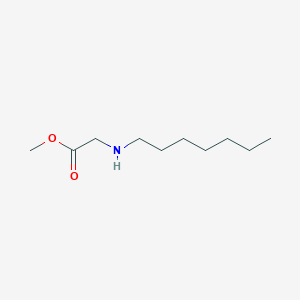
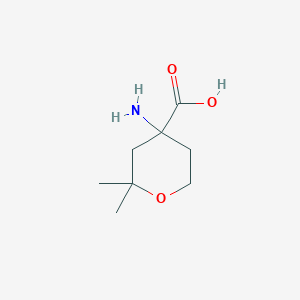
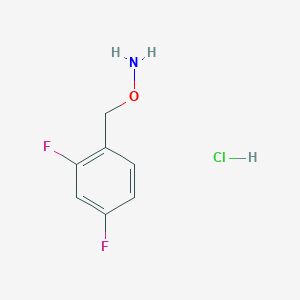
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
